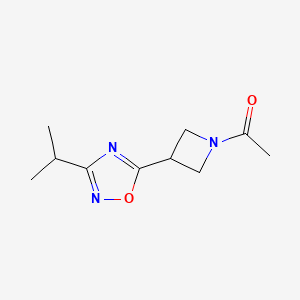
1-(3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have gained significant attention due to their diverse biological activities and potential therapeutic applications. The presence of the oxadiazole ring in this compound further enhances its chemical and biological properties, making it a valuable molecule for scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Azetidinone formation: The azetidinone ring can be formed by the reaction of a suitable β-lactam precursor with an appropriate amine or hydrazine derivative.
Coupling of the oxadiazole and azetidinone rings: The final step involves the coupling of the oxadiazole and azetidinone rings through a suitable linker, such as an alkyl or aryl group, under appropriate reaction conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of advanced techniques such as microwave-assisted synthesis or flow chemistry.
Analyse Des Réactions Chimiques
1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and acylating agents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzyme activity: The compound can bind to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways.
Interacting with cellular receptors: The compound can bind to cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Inducing apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.
Comparaison Avec Des Composés Similaires
1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one can be compared with other similar compounds, such as:
3-(prop-1-en-2-yl)azetidin-2-one: This compound has a similar azetidinone ring but lacks the oxadiazole moiety, resulting in different chemical and biological properties.
1-(3,4,5-trimethoxyphenyl)azetidin-2-one: This compound contains a trimethoxyphenyl group instead of the oxadiazole ring, leading to variations in its biological activities.
Combretastatin A-4 analogues: These compounds have a similar β-lactam scaffold but differ in the substituents attached to the azetidinone ring, affecting their interactions with molecular targets.
The uniqueness of 1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one lies in the presence of both the oxadiazole and azetidinone rings, which contribute to its diverse chemical and biological properties.
Propriétés
Formule moléculaire |
C10H15N3O2 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C10H15N3O2/c1-6(2)9-11-10(15-12-9)8-4-13(5-8)7(3)14/h6,8H,4-5H2,1-3H3 |
Clé InChI |
LHDHQEJGSPHWBX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NOC(=N1)C2CN(C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


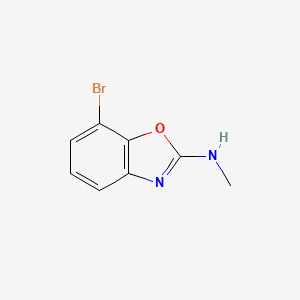
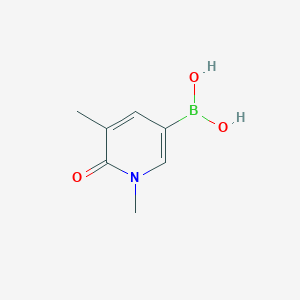
![1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione](/img/structure/B13467431.png)
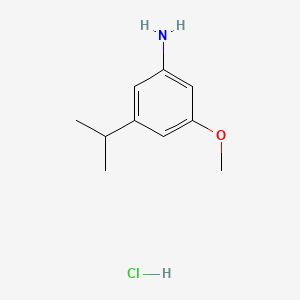
![(1R,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13467436.png)
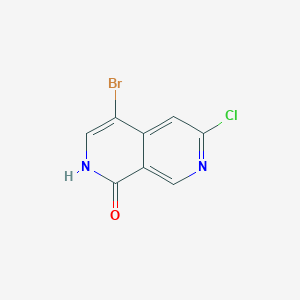
![3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde](/img/structure/B13467442.png)
![2-Azabicyclo[3.1.1]heptan-4-one](/img/structure/B13467455.png)

![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B13467459.png)

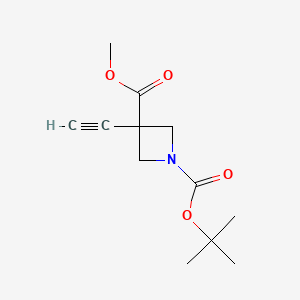
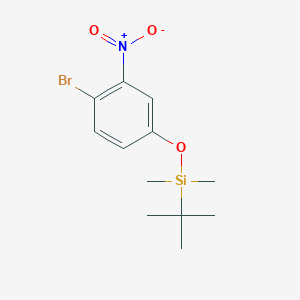
![2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol](/img/structure/B13467497.png)
